6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid

Regioisomer comparison Physicochemical properties XLogP3-AA

Researchers requiring ATP-competitive kinase hinge-binding motifs with precise regiospecificity face supply inconsistency for 6-substituted pyrazolo[1,5-a]pyrimidine building blocks. This 6-methanesulfonyl-2-carboxylic acid variant (CAS 1782221-85-5) delivers the exact sulfone electronic vector and acid handle geometry essential for SAR studies. • 98% purity ensures reproducible multi-step parallel synthesis. • Distinct 2-COOH regioisomer (vs. 3-COOH analog, XLogP3-AA -0.9) for controlled permeability benchmarking. • Stable sulfone withstands standard amide/ester coupling conditions. Bulk quantities available with batch-specific CoA.

Molecular Formula C8H7N3O4S
Molecular Weight 241.23 g/mol
Cat. No. B13540023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid
Molecular FormulaC8H7N3O4S
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1
InChIInChI=1S/C8H7N3O4S/c1-16(14,15)5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13)
InChIKeyISLMMPUAOITDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Chemical Identity & Scaffold


6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1782221‑85‑5) is a heterobicyclic compound featuring a fused pyrazolo[1,5‑a]pyrimidine core substituted at position 6 with a methanesulfonyl (–SO₂CH₃) group and at position 2 with a carboxylic acid (–COOH) . Its molecular formula is C₈H₇N₃O₄S with a molecular weight of 241.23 g/mol . The pyrazolo[1,5‑a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, serving as an ATP‑competitive hinge‑binding motif [1].

Privileged pyrazolo[1,5‑a]pyrimidine kinase hinge‑binder scaffold
2‑Carboxylic acid regioisomer for defined H‑bond geometry
Methanesulfonyl group provides strong electron‑withdrawing character for SAR

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Generic Substitution Risks


Substituting 6‑Methanesulfonylpyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid with a positional isomer or a differently 6‑substituted analog is not straightforward because both the electron‑withdrawing sulfone and the precisely placed carboxylic acid govern hydrogen‑bonding geometry, solubility, and target engagement. The 2‑carboxylic acid regioisomer exhibits a distinct spatial orientation of the H‑bond donor/acceptor compared to the 3‑carboxylic acid variant (CAS 2411201‑55‑1), resulting in different computed logP and potentially divergent kinase‑hinge interactions [1][2]. Even within the 6‑methanesulfonyl series, swapping the acid to the 3‑position produces a compound with XLogP3‑AA of −0.9 [1], underscoring that regioisomeric variation alone alters key physicochemical descriptors that influence membrane permeability and binding.

Regioisomer 3‑Carboxylic acid isomer exhibits different logP, likely shifting membrane permeability and hinge‑binding context.
6‑Position Replacing methanesulfonyl with Br or CH₃ alters electron density, potentially affecting cross‑coupling reactivity and target engagement.
Core scaffold Unsubstituted pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid (~163 Da) resides in fragment‑like space, limiting direct SAR comparison.

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Quantitative Differentiation Evidence


Regioisomeric LogP Comparison

The target compound, 6‑methanesulfonylpyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid, is the 2‑regioisomer, while the 3‑carboxylic acid variant (CAS 2411201‑55‑1) represents the closest positional isomer [1]. The 3‑isomer has a PubChem‑computed XLogP3‑AA of −0.9 [1]. Although a direct XLogP value for the 2‑isomer is not publicly deposited, the distinct substitution pattern of the carboxylic acid on the pyrimidine ring versus the pyrazole ring is expected to shift the lipophilicity by at least 0.3–0.5 log units, a difference sufficient to alter passive membrane permeability and protein‑binding profiles.

Regioisomer LogP
Cross‑study comparable
Target vs 3‑isomer: |ΔXLogP| ≈ 0.3–0.5 (3‑isomer XLogP3‑AA = −0.9)
Regioisomer lipophilicity shift likely alters passive permeability and protein binding.
2‑isomer XLogP not directly reported; prediction‑based
Regioisomer comparison Physicochemical properties XLogP3-AA

Purity Benchmarking Against Analogs

Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) supplies 6‑(methylsulfonyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid at a certified purity of 98% (product no. 2250489) . In contrast, many close analogs and structurally related pyrazolo[1,5‑a]pyrimidine building blocks are routinely offered at 95% purity [1]. A 3‑percentage‑point increase in purity reduces the level of unidentified impurities that could interfere with biological assay reproducibility or require additional purification steps.

Purity Benchmark
Data to verify
98% certified purity vs typical 95% analog
Higher purity may reduce repurification and improve screening reproducibility.
Vendor specification; batch‑dependent. Leyan product no. 2250489
Chemical purity Procurement specification Reproducibility

Molecular Weight Impact of Sulfone Substitution

The molecular weight of 6‑methanesulfonylpyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid is 241.23 g/mol . The unsubstituted pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid (C₇H₅N₃O₂) has a molecular weight of 163.13 g/mol. The addition of the methanesulfonyl group adds approximately 78 Da, moving the molecule from a fragment‑like space (MW < 200) into a lead‑like or building‑block space. This mass increment correlates with increased polar surface area and additional H‑bond acceptor capacity, which can modulate target selectivity.

MW Impact
Class‑level
241.23 g/mol (+78.1 Da vs unsubstituted core 163.13 g/mol)
Sulfone addition moves scaffold into lead‑like MW space for library design.
Data from Chemsrc and PubChem
Molecular weight Structural diversity Lead optimization

Electron-Withdrawing Sulfone Effect

The methanesulfonyl group is a strong electron‑withdrawing substituent (Hammett σₚ ≈ 0.72), whereas commonly encountered 6‑position substituents such as –Br or –CH₃ exhibit σₚ values of 0.23 and −0.17, respectively. By incorporating the sulfone, the electron density of the pyrimidine ring is reduced, which can strengthen hydrogen‑bonding interactions with kinase hinge residues and affect metabolic stability of the C–S bond compared to carbon‑based substituents [1][2].

Sulfone Electronic Effect
Class‑level
σₚ ≈ 0.72 vs Br (0.23) and CH₃ (−0.17)
Stronger electron withdrawal may enhance hinge H‑bonding and alter C–S stability.
Literature Hammett constants; electronic context for reactivity.
Electronic effects Sulfone substituent Kinase inhibitor design

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Application Scenarios


Kinase Hinge-Binder Building Block

The pyrazolo[1,5‑a]pyrimidine scaffold has been validated as a kinase hinge‑binding motif with selectivity toward CK2 (Kᴅ = 12 nM for the optimized macrocyclic derivative in the series) [1]. Incorporating 6‑Methanesulfonylpyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid as a synthetic intermediate allows the introduction of the electron‑withdrawing sulfone exactly at position 6, a vector that can modulate hinge‑binding geometry and selectivity. Its 98% certified purity ensures reproducible starting material quality for multi‑step parallel synthesis.

SAR of 6-Position Substitution on logP & Permeability

The compound serves as a precise comparator in structure–activity relationship (SAR) studies where the lipophilic and electronic impact of the 6‑methanesulfonyl group is benchmarked against 6‑halogenated or 6‑alkyl analogs. The regioisomeric 3‑carboxylic acid analog, with its computed XLogP3‑AA of −0.9 [2], provides a direct baseline for evaluating how moving the acid from the pyrazole to the pyrimidine ring alters permeability in Caco‑2 or PAMPA assays.

Combinatorial Library: Sulfonyl Heterocycles

The presence of both a carboxylic acid handle (position 2) and a methanesulfonyl group (position 6) makes the compound a versatile combinatorial building block. The acid can be converted to amides, esters, or hydrazides, while the sulfone remains stable under standard coupling conditions. Pyrazolo[1,5‑a]pyrimidine libraries incorporating sulfone moieties have been explored in the context of 5‑HT₆ receptor antagonism .

Aldose Reductase Differential Inhibitor Development

Pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid derivatives bearing an ionizable fragment have been identified as aldose reductase differential inhibitors (ARDIs) that selectively inhibit the enzyme's pathogenic polyol‑pathway activity while preserving its detoxifying functions [3]. The 6‑methanesulfonyl variant introduces an additional H‑bond acceptor that can be exploited to fine‑tune substrate‑dependent inhibition profiles.

Application
Selection Property
Validation Focus
Kinase hinge‑binder scaffold synthesis
2‑Carboxylic acid regioisomer identity
Hinge‑binding geometry and selectivity context
SAR of 6‑position substitution
Electron‑withdrawing methanesulfonyl group
logP/permeability assay fit vs halogenated/alkyl analogs
Combinatorial heterocycle library design
Dual functional handles (COOH & SO₂CH₃)
Amide/ester coupling stability and sulfone compatibility
Aldose reductase inhibition model studies
Ionizable fragment with H‑bond acceptor
Polyol pathway selectivity and detoxifying function preservation context
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